molecular formula C54H78N12O9 B1668155 methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate CAS No. 101559-44-8

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate

Cat. No. B1668155
M. Wt: 1039.3 g/mol
InChI Key: WZGIATGBIBDSMA-DAOGVMBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BW 633C is an octapeptide with aminoalcohol (AA) linkage between Leu & Val.

Scientific Research Applications

Computational Analysis and Drug Design

The compound's complex structure has implications in computational peptidology, especially in antifungal research. Flores-Holguín, Frau, and Glossman-Mitnik (2019) utilized conceptual density functional theory to calculate molecular properties and structures of related antifungal tripeptides. This approach, focusing on reactivity descriptors and bioactivity scores, is pivotal in drug design processes, particularly for antifungal applications (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).

Peptide Synthesis and Molecular Studies

The synthesis of related compounds, such as described by Breitenmoser et al. (2001) and Panov et al. (2013), is crucial in understanding the molecular interactions and potential pharmaceutical applications of such complex molecules. These studies involve the synthesis of novel structures and the analysis of their properties, contributing to the broader understanding of peptide chemistry and its applications in medicine (Breitenmoser et al., 2001); (Panov et al., 2013).

Application in HIV Protease Inhibitors

The structure of this compound is closely related to those used in HIV protease inhibitors, as evidenced by the research of Shibata et al. (1998). Their work demonstrates the synthesis of key components of these inhibitors, showcasing the compound's relevance in developing treatments for HIV (Shibata, Itoh, & Terashima, 1998).

Conformational Analysis in Bioactive Compounds

Gudasheva et al. (2013) explored the biologically active conformation of related dipeptide analogues with anxiolytic activity. Their work helps in understanding how specific molecular conformations contribute to biological activity, which is essential for designing more effective drugs (Gudasheva et al., 2013).

properties

IUPAC Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H78N12O9/c1-8-34(6)47(52(72)64-43(54(74)75-7)24-36-18-13-10-14-19-36)65-51(71)46(33(4)5)58-29-45(67)40(22-32(2)3)61-49(69)42(26-38-28-57-31-60-38)62-48(68)41(23-35-16-11-9-12-17-35)63-50(70)44-20-15-21-66(44)53(73)39(55)25-37-27-56-30-59-37/h9-14,16-19,27-28,30-34,39-47,58,67H,8,15,20-26,29,55H2,1-7H3,(H,56,59)(H,57,60)(H,61,69)(H,62,68)(H,63,70)(H,64,72)(H,65,71)/t34-,39-,40?,41-,42-,43-,44-,45?,46-,47-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZGIATGBIBDSMA-DAOGVMBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(C(C)C)NCC(C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CC5=CN=CN5)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](C(C)C)NCC(C(CC(C)C)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CC5=CN=CN5)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H78N12O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1039.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate

CAS RN

101559-44-8
Record name BW 633C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101559448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Reactant of Route 4
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Reactant of Route 5
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
methyl (2S)-2-[[(2S,3S)-2-[[(2S)-2-[[3-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-2-hydroxy-5-methylhexyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-phenylpropanoate

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